molecular formula C10H16N4O4 B8278082 tert-Butyl 2-(3-Nitro-1H-pyrazol-1-yl)ethylcarbamate

tert-Butyl 2-(3-Nitro-1H-pyrazol-1-yl)ethylcarbamate

Cat. No. B8278082
M. Wt: 256.26 g/mol
InChI Key: MPWQYRBZGGEMQJ-UHFFFAOYSA-N
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Patent
US08618107B2

Procedure details

To a solution of 206c (5 g, 19.5 mmol) in THF (40 mL) was added NaH (938 mg, 23.4 mmol). The reaction mixture was stirred at room temperature for 30 minutes. Iodomethane (1.7 mL, 25.4 mmol) was added and the mixture was stirred for additional 15 hours. It was then evaporated and purified by silical-gel column eluting with 2:1 petroleum ether/ethyl acetate to give 206d as a white solid (4.5 g, 85%). MS: (M+H)+ 271.
Name
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
938 mg
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step Two
Name
Yield
85%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:8]=[CH:7][N:6]([CH2:9][CH2:10][NH:11][C:12](=[O:18])[O:13][C:14]([CH3:17])([CH3:16])[CH3:15])[N:5]=1)([O-:3])=[O:2].[H-].[Na+].I[CH3:22]>C1COCC1>[CH3:22][N:11]([CH2:10][CH2:9][N:6]1[CH:7]=[CH:8][C:4]([N+:1]([O-:3])=[O:2])=[N:5]1)[C:12](=[O:18])[O:13][C:14]([CH3:15])([CH3:17])[CH3:16] |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=NN(C=C1)CCNC(OC(C)(C)C)=O
Name
Quantity
938 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.7 mL
Type
reactant
Smiles
IC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for additional 15 hours
Duration
15 h
CUSTOM
Type
CUSTOM
Details
It was then evaporated
CUSTOM
Type
CUSTOM
Details
purified by silical-gel column
WASH
Type
WASH
Details
eluting with 2:1 petroleum ether/ethyl acetate

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CN(C(OC(C)(C)C)=O)CCN1N=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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